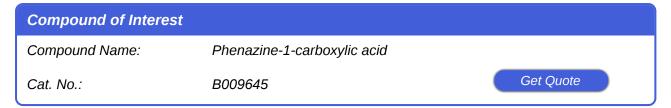


Phenazine-1-Carboxylic Acid: An In-Depth Technical Guide to its Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Phenazine-1-carboxylic acid (PCA), a naturally occurring heterocyclic compound produced by various bacteria, has emerged as a promising antifungal agent with significant potential for applications in agriculture and medicine. This technical guide provides a comprehensive overview of the in vivo and in vitro antifungal properties of PCA, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

In Vitro Antifungal Activity

PCA has demonstrated a broad spectrum of antifungal activity against a wide range of fungal pathogens, including both plant and human pathogens.[1][2] Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50).

Quantitative Data Summary

The following tables summarize the reported MIC and EC50 values of PCA against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of **Phenazine-1-carboxylic acid** (PCA) against various fungi.



| Fungal Species | MIC (μg/mL) | Reference |
|---------------------------|---------------------------|-----------|
| Botrytis cinerea | 25 | [3][4] |
| Phellinus noxius | >40 (complete inhibition) | [5][6] |
| Rhizoctonia solani | 16 | [7] |
| Penicillium expansum | 16 | [7] |
| Candida albicans | 8 | [7] |
| Candida tropicalis | 8 | [7] |
| Candida gastricus | 32 | [7] |
| Aspergillus flavus | 64 | [7] |
| Fusarium oxysporum | 125 | [7] |
| Trichophyton rubrum | 4 | [7] |
| Phytophthora capsici | ~5 | [8] |
| Colletotrichum orbiculare | ~5 | [8] |
| Pythium ultimum | ~5 | [8] |
| Vibrio anguillarum | 50 | [1] |

Table 2: Half-maximal Effective Concentration (EC50) of **Phenazine-1-carboxylic acid** (PCA) against various fungi.

| Fungal Species | EC50 (µg/mL) | Reference |
|------------------------|----------------|-----------|
| Pestalotiopsis kenyana | 2.32 | [9][10] |
| Botrytis cinerea | 3.12 | [3][4] |
| Rhizoctonia solani | 9.09 (for PCN) | [11] |
| Vibrio anguillarum | 39.02 | [1] |



In Vivo Antifungal Activity

In vivo studies have confirmed the protective efficacy of PCA against fungal diseases in plants.

Quantitative Data Summary

Table 3: In vivo protective efficacy of Phenazine-1-carboxylic acid (PCA).

| Host Plant | Fungal Pathogen | PCA Control Concentration Efficacy (%) | | Reference |
|------------|---------------------------|--|-------------------------------|-----------|
| Bayberry | Pestalotiopsis kenyana | 14 μg/mL | 57 | [9][10] |
| Pepper | Phytophthora capsici | Not specified | Highly significant protection | [8] |
| Cucumber | Colletotrichum orbiculare | Not specified | Highly significant protection | [8] |
| Tobacco | Rhizoctonia solani | 400 μmol L ⁻¹ | 96.2 (for PCA-L- Valine) | [12] |

Mechanism of Action

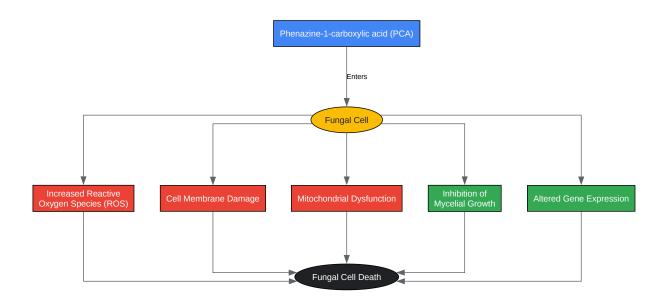
The antifungal activity of PCA is attributed to a multi-faceted mechanism that disrupts essential cellular processes in fungi.

Key Mechanisms:

- Induction of Oxidative Stress: PCA treatment leads to a significant increase in intracellular reactive oxygen species (ROS) levels.[5][9][10] This oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids.
- Cell Membrane Damage: PCA disrupts the integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[9][10]
- Mitochondrial Dysfunction: The compound reduces the mitochondrial membrane potential, thereby impairing mitochondrial function and energy metabolism.[9][10]



- Inhibition of Mycelial Growth: PCA effectively inhibits the growth and development of fungal mycelia, observing morphological changes such as irregular swelling, increased septation, and reduced branching.[3][4][5][6]
- Gene Expression Modulation: Transcriptomic analyses have revealed that PCA treatment alters the expression of genes involved in redox processes, various metabolic pathways, and cell detoxification.[5][9][10] Specifically, it has been shown to target isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle, which is crucial for fungal pathogenesis.[13]



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Caption: Proposed mechanism of action of **Phenazine-1-carboxylic acid** (PCA) against fungal cells.



Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the antifungal properties of PCA.

In Vitro Antifungal Susceptibility Testing

- 1. Broth Microdilution Method (based on NCCLS M38-P)[14][15]
- Objective: To determine the Minimum Inhibitory Concentration (MIC) of PCA.
- Materials:
 - PCA stock solution (dissolved in a suitable solvent, e.g., DMSO).
 - RPMI 1640 medium.
 - 96-well microtiter plates.
 - Fungal inoculum, adjusted to a final concentration of 1 x 10³ to 1 x 10⁴ CFU/mL.
 - Spectrophotometer (600 nm).
- Procedure:
 - Prepare serial twofold dilutions of PCA in RPMI 1640 medium in the wells of a 96-well plate.
 - Add the fungal inoculum to each well.
 - Include a positive control (fungal inoculum without PCA) and a negative control (medium only).
 - Incubate the plates at an appropriate temperature (e.g., 28°C or 37°C) for a specified period (e.g., 24-72 hours).[7]
 - Determine the MIC as the lowest concentration of PCA that causes complete (100%)
 inhibition of visible growth, which can be assessed visually or by measuring the optical
 density at 600 nm.[14]



| 2. Ag | gar E | Dilu | tion | Me | thod |
|-------|-------|------|------|----|------|
|-------|-------|------|------|----|------|

Objective: To determine the EC50 of PCA.

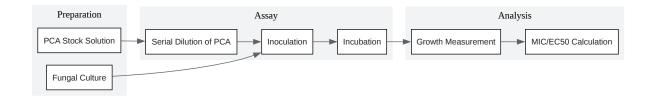
Materials:

- PCA stock solution.
- Potato Dextrose Agar (PDA).
- o Petri dishes.
- Fungal mycelial plugs.

Procedure:

- Prepare PDA medium and autoclave.
- Cool the medium to 45-50°C and add PCA to achieve a series of final concentrations.
- Pour the PCA-amended PDA into Petri dishes.
- Place a mycelial plug of the test fungus in the center of each plate.
- Include a control plate with no PCA.
- Incubate the plates at an appropriate temperature until the mycelium in the control plate reaches the edge of the plate.
- Measure the diameter of the fungal colony in each plate.
- Calculate the percentage of inhibition for each concentration and determine the EC50 value using probit analysis.





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Caption: General workflow for in vitro antifungal susceptibility testing of PCA.

In Vivo Antifungal Efficacy Testing

- 1. Plant Protection Assay[9][10]
- Objective: To evaluate the protective effect of PCA against a plant fungal pathogen.
- Materials:
 - Healthy host plants (e.g., bayberry, pepper, cucumber seedlings).
 - PCA solution at a specific concentration.
 - Fungal pathogen suspension (spores or mycelial fragments).
 - Control solution (e.g., water or solvent control).
- Procedure:
 - Spray the leaves of the host plants with the PCA solution.
 - As a control, spray a separate group of plants with the control solution.
 - After a specified period (e.g., 24 hours), inoculate the treated and control plants with the fungal pathogen suspension.

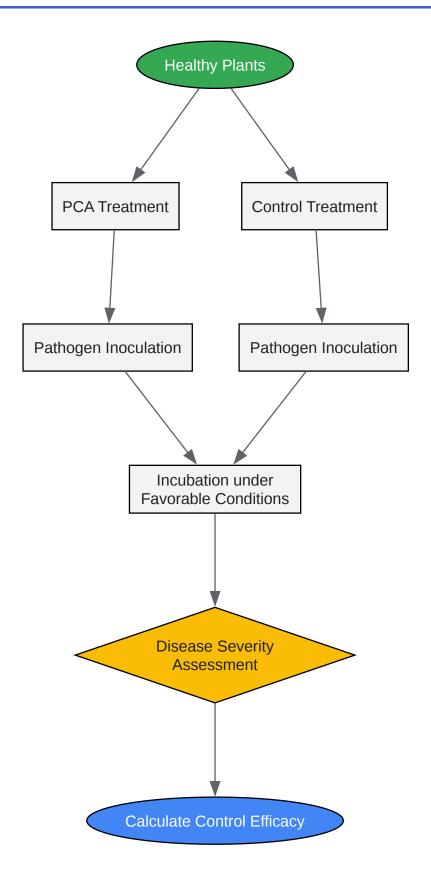






- Maintain the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, suitable temperature).
- After a defined incubation period, assess the disease severity by measuring lesion size or counting the number of lesions.
- Calculate the control efficacy of PCA by comparing the disease severity in the treated group to the control group.





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References

- 1. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
- 2. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain [frontiersin.org]
- 4. The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and in vitro and in vivo activity against Phytophthora capsici and Colletotrichum orbiculare of phenazine-1-carboxylic acid from Pseudomonas aeruginosa strain GC-B26 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana [mdpi.com]
- 11. Frontiers | Transcriptomic and metabolomic analyses reveal the antifungal mechanism of the compound phenazine-1-carboxamide on Rhizoctonia solani AG1IA [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. reviberoammicol.com [reviberoammicol.com]



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